![molecular formula C19H30O2 B3155014 (5S,9S,10S,13S,14S,17S)-16,16,17-三氘代-17-羟基-10,13-二甲基-1,2,4,5,6,7,8,9,11,12,14,15-十二氢环戊并[a]菲-3-酮 CAS No. 79037-34-6](/img/structure/B3155014.png)

(5S,9S,10S,13S,14S,17S)-16,16,17-三氘代-17-羟基-10,13-二甲基-1,2,4,5,6,7,8,9,11,12,14,15-十二氢环戊并[a]菲-3-酮

描述

A stable-labeled internal standard of 5α -Dihydrotestosterone or DHT. DHT is an androgen or male sex hormone that has been implicated in a broad range of disease from male pattern baldness to benign prostatic hyperplasia and prostate cancer. As an anabolic steroid, DHT has also been used as a performance-enhancing drug to promote muscle growth.

科学研究应用

环境毒理学和生物修复

菲的生物降解:菲是一种低分子量疏水性多环芳烃,它与土壤和沉积物中的颗粒结合,抑制生物吸收。鞘氨醇单胞菌属是一种适应性很强的微生物群,它们通过上调额外二醇裂解途径酶来降解菲。这突出了特定细菌在多环芳烃污染环境的生物修复中的作用 (Waigi 等,2015)。

化学合成和重排

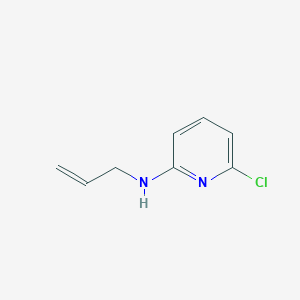

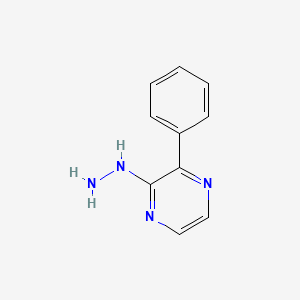

意想不到的化学合成和重排:功能化杂芳族化合物合成方面的研究通常会导致发现新的重排和纠正以前分配错误的结构。对芳基腙、烯胺和其他功能取代的羰基化合物的研究提供了对新化学途径和有机化学中准确结构分配重要性的见解 (Moustafa 等,2017)。

药理学研究

绿原酸 (CGA) 药理学:绿原酸存在于绿咖啡提取物和茶中,具有抗氧化、抗炎和神经保护等多种治疗作用。其在调节脂质和葡萄糖代谢中的潜力表明其在治疗代谢性疾病中的用途。这例证了人们对天然化合物开发新疗法的持续兴趣 (Naveed 等,2018)。

环境化学

氧化的多环芳烃的毒性:氧化的多环芳烃 (OPAHs) 被认为比其非氧化的对应物更具毒性。对它们在食品中出现、毒性和来源的研究强调了了解多环芳烃及其衍生物对环境的影响和健康风险的必要性。这一研究领域对于评估环境危害和制定安全法规至关重要 (马和吴,2022)。

作用机制

Target of Action

Androstanolone-d3, also known as Stanolone or Dihydrotestosterone (DHT), primarily targets the Androgen Receptor (AR) . The AR is a nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Androstanolone-d3 is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, Androstanolone-d3 cannot be aromatized to estradiol, therefore it is considered a pure androgenic steroid . It binds to the AR and initiates a cascade of genetic events, leading to anabolic and androgenic effects .

Biochemical Pathways

The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain . This enzyme mediates the reduction of the C4-5 double bond of testosterone . DHT may also be synthesized from progesterone and 17α-hydroxyprogesterone via the androgen backdoor pathway in the absence of testosterone .

Pharmacokinetics

The bioavailability of Androstanolone-d3 is very low (0-2%) following oral administration . This is due to extensive first-pass metabolism . When administered transdermally or via intramuscular injection, the bioavailability increases .

Result of Action

Androstanolone-d3 is biologically important for sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles . It is the primary androgen in the genitals, prostate gland, seminal vesicles, skin, and hair follicles .

Action Environment

The action of Androstanolone-d3 can be influenced by various environmental factors. For instance, the presence of 5α-reductase in various tissues can affect the local concentration of Androstanolone-d3 . Additionally, factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of Androstanolone-d3.

属性

IUPAC Name |

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-NWQJCVHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747036 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79037-34-6 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3154942.png)

![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)

![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)